molecular formula C13H12N2 B102733 1,2-Dimethylbenzo[e]benzimidazole CAS No. 18289-38-8

1,2-Dimethylbenzo[e]benzimidazole

Cat. No.: B102733
CAS No.: 18289-38-8
M. Wt: 196.25 g/mol
InChI Key: MIRAXJWYGFKBHC-UHFFFAOYSA-N
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Description

1,2-Dimethylbenzo[e]benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylbenzo[e]benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. The reaction typically requires acidic conditions and elevated temperatures to facilitate cyclization. For example, the Phillips–Ladenburg reaction involves the condensation of o-phenylenediamine with formic acid or its derivatives .

Another method involves the use of microwave irradiation to accelerate the reaction. This approach has been shown to provide high yields and selectivity under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced benzimidazole derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethylbenzo[e]benzimidazole involves its interaction with various molecular targets and pathways. For example, in its anticancer activity, the compound can inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the functional groups present on the benzimidazole core.

Comparison with Similar Compounds

1,2-Dimethylbenzo[e]benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Similar in structure but with only one methyl group, it exhibits different chemical reactivity and biological activity.

    5,6-Dimethylbenzimidazole: Another derivative with two methyl groups, but positioned differently, leading to variations in its chemical and biological properties.

    Benzimidazole: The parent compound without any methyl groups, serving as a reference point for understanding the effects of methyl substitution.

Properties

IUPAC Name

1,2-dimethylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-14-12-8-7-10-5-3-4-6-11(10)13(12)15(9)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRAXJWYGFKBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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